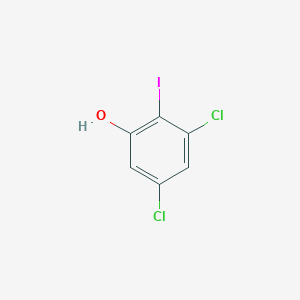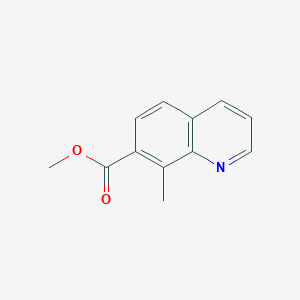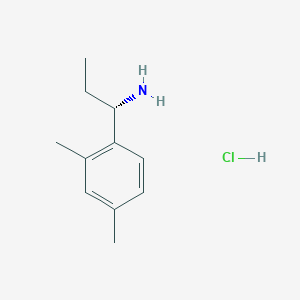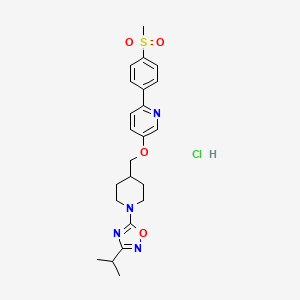
(3-(Trifluoromethyl)pyridin-4-YL)methanamine
Descripción general
Descripción
“(3-(Trifluoromethyl)pyridin-4-YL)methanamine” is a chemical compound with the molecular formula C7H7F3N2 . It is also known as 4-Pyridinemethanamine, 3-(trifluoromethyl)- . The compound is used in the synthesis of various agrochemical and pharmaceutical ingredients .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, including “(3-(Trifluoromethyl)pyridin-4-YL)methanamine”, is an important area of research in the agrochemical and pharmaceutical industries . The major use of trifluoromethylpyridine (TFMP) derivatives is in the protection of crops from pests .Molecular Structure Analysis
The molecular weight of “(3-(Trifluoromethyl)pyridin-4-YL)methanamine” is 176.14 . The InChI string representation of its structure is available in various databases .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Schiff bases of 3-aminomethyl pyridine, including derivatives similar to (3-(Trifluoromethyl)pyridin-4-YL)methanamine, have been synthesized and characterized. These compounds are potential anticonvulsant agents, with some showing significant seizure protection in various models (Pandey & Srivastava, 2011).
Photocytotoxicity and Cellular Imaging
- Iron(III) complexes involving derivatives of (3-(Trifluoromethyl)pyridin-4-YL)methanamine have been studied for their photocytotoxic properties and potential in cellular imaging. These complexes showed significant photocytotoxicity in red light and could be ingested in the nucleus of cells, indicating potential applications in cancer treatment (Basu et al., 2014).
Catalysis
- Unsymmetrical NCN′ and PCN pincer palladacycles, synthesized using derivatives of (3-(Trifluoromethyl)pyridin-4-YL)methanamine, have been shown to have good catalytic activity and selectivity in certain reactions. This highlights their potential in the field of catalysis (Roffe et al., 2016).
Ligand Exchange and Spin State Equilibria
- Studies on Fe(II) complexes based on derivatives of (3-(Trifluoromethyl)pyridin-4-YL)methanamine have contributed to the understanding of ligand exchange and spin state equilibria in aqueous media. These findings are important for developing new metal-based drugs or catalysts (Draksharapu et al., 2012).
Detection of Metal Ions
- Compounds formed by the reaction of (3-(Trifluoromethyl)pyridin-4-YL)methanamine with other chemicals have shown potential in detecting Hg and Ni ions. This suggests applications in environmental monitoring and metal ion sensing (Aggrwal et al., 2021).
Anticancer Activity
- Iron(III) complexes with modified (3-(Trifluoromethyl)pyridin-4-YL)methanamine showed remarkable photocytotoxicity in various cancer cells. This underscores their potential as targeted treatments for cancer (Basu et al., 2015).
Coordination Chemistry
- Various studies have focused on the coordination chemistry of (3-(Trifluoromethyl)pyridin-4-YL)methanamine derivatives, leading to insights into the synthesis of new metal complexes and their potential applications (Tabatabaei et al., 2015).
Safety and Hazards
The safety data sheet for “(3-(Trifluoromethyl)pyridin-4-YL)methanamine” suggests avoiding breathing its mist, gas, or vapours, and avoiding contact with skin and eyes . It’s recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Direcciones Futuras
The future directions for “(3-(Trifluoromethyl)pyridin-4-YL)methanamine” are promising. It’s expected that many novel applications of TFMP will be discovered in the future . Currently, more than 20 new TFMP-containing agrochemicals have acquired ISO common names, and several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Propiedades
IUPAC Name |
[3-(trifluoromethyl)pyridin-4-yl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2/c8-7(9,10)6-4-12-2-1-5(6)3-11/h1-2,4H,3,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHQZCVNMYKUWJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1CN)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201269073 | |
| Record name | 3-(Trifluoromethyl)-4-pyridinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201269073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1060801-91-3 | |
| Record name | 3-(Trifluoromethyl)-4-pyridinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1060801-91-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Trifluoromethyl)-4-pyridinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201269073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[2-[3,5-Dihydroxy-2-[[2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] acetate](/img/structure/B3026611.png)
![(3-Methylbenzo[d]isoxazol-5-yl)methanamine hydrochloride](/img/structure/B3026612.png)







![4-[4-[[5-Chloro-4-[[2-[(propan-2-yl)sulfonyl]phenyl]amino]pyrimidin-2-yl]amino]-5-isopropoxy-2-methylphenyl]piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B3026621.png)
![5-Iodo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B3026625.png)
